molecular formula C10H9NO3 B1620999 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 71982-15-5

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1620999
CAS No.: 71982-15-5
M. Wt: 191.18 g/mol
InChI Key: FHSZQYNWIIHBAX-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . They are often used in the synthesis of compounds that inhibit 5-lipoxygenase (5-LO), an enzyme involved in inflammation .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets . This binding can lead to changes in the function of the target, which can result in therapeutic effects. For example, if this compound acts as a 5-LO inhibitor, it would prevent the conversion of arachidonic acid to leukotrienes, molecules that mediate inflammatory responses .

Biochemical Pathways

Indole derivatives are involved in a variety of biochemical pathways due to their broad biological activities . They can affect pathways related to inflammation, cancer, viral infections, and more . Specifically, if this compound acts as a 5-LO inhibitor, it would affect the leukotriene synthesis pathway, reducing inflammation .

Pharmacokinetics

Indole derivatives are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted .

Result of Action

The molecular and cellular effects of this compound depend on its specific targets and mode of action. If it acts as a 5-LO inhibitor, it would reduce the production of leukotrienes, thereby decreasing inflammation . This could have beneficial effects in conditions characterized by excessive inflammation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more . For example, the gut microbiota can influence the metabolism of indole derivatives, affecting their action .

These compounds have broad biological activities and interact with multiple targets, leading to a variety of potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid can be synthesized through the oxidation of indole. One common method involves reacting indole with potassium hydroxide or cobalt(III) acetylacetonate (Co(acac)2) under alkaline conditions . The reaction typically proceeds under reflux conditions in methanol, yielding the desired product in good yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-9(10(13)14)7-4-6(12)2-3-8(7)11-5/h2-4,11-12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSZQYNWIIHBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360429
Record name 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71982-15-5
Record name 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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